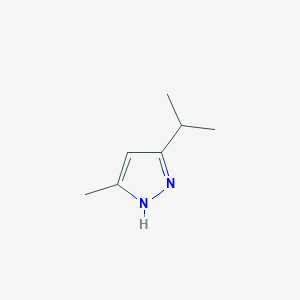

5-Isopropyl-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAYRFKDGUMREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445601 | |

| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132558-01-1 | |

| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Regioselective Synthesis of 5-isopropyl-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of the pharmaceutically relevant scaffold, 5-isopropyl-3-methyl-1H-pyrazole. The primary focus of this document is the well-established Knorr pyrazole synthesis, a versatile and widely employed method for the construction of the pyrazole core. This guide will explore the reaction mechanism, factors governing regioselectivity, a detailed experimental protocol, and a summary of relevant data.

Introduction to Pyrazole Synthesis

Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms within a five-membered ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly adaptable method for constructing substituted pyrazoles.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The synthesis of this compound is achieved through the reaction of 5-methylhexane-2,4-dione with hydrazine hydrate. The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the diketone can potentially lead to the formation of two constitutional isomers: this compound and 3-isopropyl-5-methyl-1H-pyrazole.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regiochemical outcome is primarily dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the diketone.

Several factors influence this regioselectivity:

-

Steric Hindrance: The carbonyl group adjacent to the bulky isopropyl group is sterically more hindered than the carbonyl next to the methyl group. Consequently, the initial attack of hydrazine is more likely to occur at the less hindered carbonyl carbon (the acetyl group), leading to the preferential formation of this compound.

-

Electronic Effects: While steric factors are often dominant in such cases, electronic effects can also play a role. The electron-donating nature of the alkyl groups can influence the electrophilicity of the carbonyl carbons.

-

Reaction Conditions: The pH of the reaction medium can significantly impact regioselectivity. Acid catalysis is commonly employed to facilitate both the initial condensation and the final dehydration step. The choice of solvent can also influence the isomeric ratio.

Experimental Protocol

This section provides a detailed, illustrative experimental protocol for the synthesis of this compound. It is important to note that while this protocol is based on established procedures for the Knorr synthesis, specific quantitative outcomes for this exact transformation are not widely reported in the literature. Therefore, the stated yields and isomeric ratios should be considered as estimates based on analogous reactions.

Materials:

-

5-Methylhexane-2,4-dione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylhexane-2,4-dione (1.0 eq) and ethanol (5 mL per mmol of diketone).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete (as indicated by the consumption of the starting diketone), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound as the major product.

Data Presentation

The following tables summarize the expected inputs and outputs for the synthesis of this compound. The quantitative data presented is illustrative and based on typical yields and selectivities observed for similar Knorr pyrazole syntheses.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 5-Methylhexane-2,4-dione | 5-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | Starting Material |

| Hydrazine Hydrate | Hydrazine hydrate | H₆N₂O | 50.06 | Reagent |

| This compound | This compound | C₇H₁₂N₂ | 124.18 | Major Product |

| 3-isopropyl-5-methyl-1H-pyrazole | 3-isopropyl-5-methyl-1H-pyrazole | C₇H₁₂N₂ | 124.18 | Minor Product |

Table 2: Illustrative Reaction Parameters and Outcomes

| Parameter | Value/Condition |

| Reaction Conditions | |

| Solvent | Ethanol |

| Catalyst | Acetic Acid |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 2 - 4 hours |

| Illustrative Outcomes | |

| Yield (Overall) | 75 - 85% |

| Regiomeric Ratio (5-isopropyl-3-methyl : 3-isopropyl-5-methyl) | >95 : 5 |

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, isopropyl (methine and methyl protons), and the pyrazole ring proton. The chemical shift and coupling patterns will confirm the connectivity of the molecule. For the major isomer, the pyrazole CH proton is expected to be a singlet. The isopropyl methine will be a septet, and the isopropyl methyls will be a doublet. The pyrazole methyl group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the unique carbon atoms in the molecule, further confirming its structure.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product, which should correspond to the calculated molecular weight of C₇H₁₂N₂ (124.18 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C=N stretching vibrations within the pyrazole ring.

Conclusion

The Knorr pyrazole synthesis provides an effective and regioselective route to this compound. The preferential formation of the desired isomer is driven by the steric hindrance imposed by the isopropyl group on the starting diketone. The provided experimental protocol, based on established methodologies, offers a reliable starting point for the laboratory-scale synthesis of this important heterocyclic compound. Further optimization of reaction conditions may lead to even higher yields and improved regioselectivity. The structural characterization of the final product is crucial to confirm its identity and purity. This guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and development of novel pyrazole-based molecules.

References

An In-Depth Technical Guide to the Synthesis of 5-isopropyl-3-methyl-1H-pyrazole from Diketones

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 5-isopropyl-3-methyl-1H-pyrazole, a valuable heterocyclic compound, through the well-established Knorr pyrazole synthesis. This guide details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and drug development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The specific target of this guide, this compound (CAS No. 132558-01-1), is a disubstituted pyrazole that can serve as a key building block in the synthesis of more complex molecules. The most direct and common method for the synthesis of such pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr pyrazole synthesis is a robust and versatile method for the formation of the pyrazole ring. The reaction proceeds by the condensation of a 1,3-diketone with hydrazine. The mechanism involves an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the diketone, followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.

A critical aspect of the Knorr synthesis with unsymmetrical 1,3-diketones, such as the precursor to our target molecule, is regioselectivity. The initial attack of hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two regioisomeric products. In the case of the synthesis of this compound from 5-methylhexane-2,4-dione, the reaction is generally regioselective, with the more nucleophilic nitrogen of hydrazine preferentially attacking the less sterically hindered carbonyl group.

dot

Caption: Logical workflow of the Knorr pyrazole synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 5-methylhexane-2,4-dione and hydrazine hydrate. This procedure is adapted from established protocols for the Knorr synthesis of analogous 3,5-dialkylpyrazoles.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |

| 5-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | 7199-56-6 |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | 7647-14-5 |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylhexane-2,4-dione (10.0 g, 78.0 mmol) in 50 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (4.0 g, ~80.0 mmol) dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

dot

An In-depth Technical Guide on the 1,3-Dipolar Cycloaddition for the Synthesis of 5-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including the pyrazole core, which is a significant scaffold in many biologically active compounds.[1][3] This reaction involves the concertedly proceeding addition of a 1,3-dipole to a dipolarophile.[2][4] For the synthesis of pyrazoles, common 1,3-dipoles include nitrile imines and diazo compounds, which react with alkynes or alkyne equivalents as dipolarophiles.[1][2][4] The regioselectivity of the cycloaddition is a crucial aspect, often influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.[2]

Proposed Synthetic Pathway

To synthesize 5-isopropyl-3-methyl-1H-pyrazole, a plausible approach involves the 1,3-dipolar cycloaddition of a nitrile imine with an appropriately substituted alkyne. Specifically, the reaction would proceed between C-methyl-N-phenylnitrile imine (as the 1,3-dipole) and 3-methyl-1-butyne (as the dipolarophile). The nitrile imine can be generated in situ from the corresponding hydrazonoyl halide.

The proposed reaction is as follows:

-

Generation of the 1,3-Dipole: The C-methyl-N-phenylnitrile imine is generated in situ from N-phenylacetohydrazonoyl chloride by dehydrohalogenation using a base such as triethylamine.

-

Cycloaddition: The generated nitrile imine then undergoes a [3+2] cycloaddition with 3-methyl-1-butyne.

-

Aromatization: The initial cycloadduct, a pyrazoline, may undergo spontaneous aromatization to the more stable pyrazole ring, although with an alkyne dipolarophile, the pyrazole is formed directly.

The regioselectivity of this reaction is expected to favor the formation of 5-isopropyl-3-methyl-1-phenyl-1H-pyrazole due to the electronic and steric influences of the methyl group on the nitrile imine and the isopropyl group on the alkyne. Subsequent removal of the N-phenyl group, if necessary, would yield the target 1H-pyrazole, though this step can be complex. A more direct route to the NH-pyrazole would involve a diazo compound and an alkyne.

An alternative and more direct route to the N-unsubstituted pyrazole involves the reaction of a diazoalkane with an alkyne. For the synthesis of this compound, the reaction would be between diazoethane and 3-methyl-1-butyne.

Reaction Scheme (Diazoalkane Route):

A simplified reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

The following are proposed experimental protocols based on general procedures found in the literature for similar 1,3-dipolar cycloadditions.[5]

Protocol 1: Synthesis via Nitrile Imine Generation

-

Preparation of Hydrazonoyl Halide: N-phenylacetohydrazonoyl chloride is synthesized by reacting acetophenone phenylhydrazone with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dichloromethane (DCM).

-

In situ Generation of Nitrile Imine and Cycloaddition:

-

To a solution of N-phenylacetohydrazonoyl chloride (1.0 eq) and 3-methyl-1-butyne (1.2 eq) in anhydrous toluene, triethylamine (1.5 eq) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After completion, the reaction mixture is cooled to room temperature, and the triethylammonium chloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-phenyl-3-methyl-5-isopropyl-1H-pyrazole.

Protocol 2: Synthesis via Diazoalkane

-

Generation of Diazoethane: Diazoethane can be generated in situ from N-ethyl-N-nitrosourea by treatment with a strong base like potassium hydroxide in a suitable solvent such as diethyl ether at low temperature (0 °C). Caution: Diazoalkanes are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Cycloaddition Reaction:

-

The ethereal solution of diazoethane is slowly added to a solution of 3-methyl-1-butyne (1.0 eq) in diethyl ether at 0 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction is monitored by GC-MS or TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, the excess diazoethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.

-

The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield this compound.

-

Quantitative Data from Analogous Reactions

The following table summarizes representative quantitative data from the literature for the 1,3-dipolar cycloaddition synthesis of various substituted pyrazoles. This data provides an expected range for the synthesis of this compound.

| 1,3-Dipole | Dipolarophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Nitrile Imine | Acetylacetone | Chloramine-T | - | Reflux | 2-3 | 59-78 | |

| Nitrile Imine | α-bromocinnamaldehyde | Triethylamine | Toluene | RT | 24 | 70-85 | [1] |

| Phenyl hydrazones | Benzoquinone | Triethylamine/Pyridine | - | RT | - | - | [5] |

| Sydnones | DMAD | Toluene/Xylene | Reflux | - | Good | [6] | |

| Ethyl diazoacetate | Alkynes | TPGS-750-M/H₂O | Water | RT | 20 | 55-76 | [7] |

DMAD: Dimethyl acetylenedicarboxylate, RT: Room Temperature, TPGS-750-M: D-α-Tocopheryl polyethylene glycol 1000 succinate

Visualization of the Reaction Pathway and Experimental Workflow

Below are Graphviz diagrams illustrating the proposed reaction mechanism and a general experimental workflow.

Proposed mechanism for the 1,3-dipolar cycloaddition.

A generalized experimental workflow for pyrazole synthesis.

Conclusion

The 1,3-dipolar cycloaddition reaction represents a highly efficient and versatile strategy for the synthesis of substituted pyrazoles. This guide provides a robust theoretical and practical framework for the synthesis of this compound. The proposed methodologies, based on established literature precedents, offer a solid starting point for researchers in synthetic chemistry and drug development. The successful synthesis will, as always, depend on careful optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time.

References

- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 5. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 6. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-isopropyl-3-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-isopropyl-3-methyl-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a comprehensive analysis based on predicted values derived from closely related, well-characterized pyrazole analogs. This information is intended to serve as a valuable resource for the identification, characterization, and application of this molecule in research and development.

Predicted Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established substituent effects and experimental data from analogous compounds, particularly 3,5-disubstituted pyrazoles.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, isopropyl, and pyrazole ring protons. Due to tautomerism common in N-unsubstituted pyrazoles, the proton on the nitrogen can reside on either N1 or N2, leading to a time-averaged spectrum in solution. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH₃ (pyrazole) | ~2.2 | Singlet | Protons of the methyl group at C3 |

| CH (isopropyl) | ~3.0 | Septet | Methine proton of the isopropyl group at C5 |

| (CH₃)₂ (isopropyl) | ~1.2 | Doublet | Protons of the two methyl groups of the isopropyl substituent |

| CH (pyrazole) | ~5.9 | Singlet | Proton at C4 of the pyrazole ring |

| NH (pyrazole) | ~12-13 | Broad Singlet | Proton on the pyrazole ring nitrogen |

Note: Predicted values are based on data from analogous 3,5-disubstituted pyrazoles.

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted based on the known chemical shifts of substituted pyrazoles. Studies on 3,5-disubstituted pyrazoles indicate that alkyl groups like isopropyl have a preference for the 5-position in the common tautomeric form[1]. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C3 | ~148 | Carbon of the pyrazole ring attached to the methyl group |

| C4 | ~104 | Unsubstituted carbon of the pyrazole ring |

| C5 | ~155 | Carbon of the pyrazole ring attached to the isopropyl group |

| CH₃ (pyrazole) | ~13 | Carbon of the methyl group at C3 |

| CH (isopropyl) | ~27 | Methine carbon of the isopropyl group |

| (CH₃)₂ (isopropyl) | ~23 | Carbons of the two methyl groups of the isopropyl substituent |

Note: Predicted values are based on data from analogous 3,5-disubstituted pyrazoles, including 3,5-dimethylpyrazole.[2][3]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=N bonds, as well as the pyrazole ring vibrations. The predicted vibrational frequencies are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3200 | Broad | N-H stretching vibration of the pyrazole ring |

| ~2960-2870 | Medium-Strong | C-H stretching vibrations of the isopropyl and methyl groups |

| ~1550 | Medium | C=N stretching vibration of the pyrazole ring |

| ~1460 | Medium | C-H bending vibrations of the alkyl groups |

| ~1400 | Medium | Pyrazole ring stretching vibrations |

Note: Predicted values are based on the IR spectra of similar pyrazole derivatives.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules and radicals from the parent ion.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 81 | [M - C₃H₇]⁺ |

Note: The fragmentation pattern is predicted based on general fragmentation pathways of substituted pyrazoles.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These methodologies are standard for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

-

Data Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

-

Ionization and Analysis:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.

References

An In-depth Technical Guide on the 1H and 13C NMR Data for 5-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 5-isopropyl-3-methyl-1H-pyrazole. Due to the absence of directly published experimental spectra for this specific molecule, the data presented herein is a robust estimation derived from established substituent effects observed in a variety of structurally related pyrazole derivatives. This guide also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this class of compounds and a structural diagram for clear atom-to-signal correlation.

Predicted NMR Data

The chemical shifts for this compound have been predicted based on the known effects of methyl and isopropyl substituents on the pyrazole ring. These estimations are compiled into the following tables for easy reference and comparison.

Table 1: Predicted 1H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | 12.0 - 13.0 | br s | - |

| H4 (pyrazole) | ~5.8 | s | - |

| CH (isopropyl) | ~3.0 | sept | ~7.0 |

| CH3 (at C3) | ~2.2 | s | - |

| CH3 (isopropyl) | ~1.2 | d | ~7.0 |

Table 2: Predicted 13C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (pyrazole) | ~150 |

| C3 (pyrazole) | ~148 |

| C4 (pyrazole) | ~103 |

| CH (isopropyl) | ~27 |

| CH3 (isopropyl) | ~23 |

| CH3 (at C3) | ~13 |

Note: The exact chemical shifts may vary depending on the solvent, concentration, and spectrometer frequency.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the standard numbering convention used for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of high-quality 1H and 13C NMR spectra for pyrazole derivatives, which can be specifically applied to this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for 1H NMR analysis and 20-50 mg for 13C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence the chemical shifts, particularly of the N-H proton. Include a small amount of tetramethylsilane (TMS) as an internal reference (0.03% v/v).

-

Dissolution: Vortex the sample until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

1H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 5.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 20 ppm |

| Temperature | 298 K |

13C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans (NS) | 1024 or more |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 1.0 s |

| Spectral Width (SW) | 240 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra.

-

Peak Picking and Integration: Identify all significant peaks and, for the 1H spectrum, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the complete structural elucidation of a substituted pyrazole using various NMR techniques.

Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Mass Spectrometry Analysis of 5-isopropyl-3-methyl-1H-pyrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-isopropyl-3-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), presents predicted quantitative data based on established fragmentation patterns of pyrazole derivatives, and includes visualizations of the experimental workflow and a proposed fragmentation pathway.

Introduction to the Mass Spectrometry of Pyrazoles

Pyrazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of these compounds.[2] The fragmentation of pyrazoles in mass spectrometry is primarily governed by two characteristic pathways: the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]+•) and the [M-H]+ ion, and the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[3][4] The nature and position of substituents on the pyrazole ring can influence these fragmentation processes.[3][5]

For this compound, the presence of alkyl substituents is expected to lead to additional fragmentation pathways, primarily involving the loss of these substituents through cleavage of C-C bonds.

Predicted Mass Spectral Data

The following table summarizes the predicted quantitative data for the major ions expected in the electron ionization (EI) mass spectrum of this compound.

| Predicted Fragment Ion | Structure | m/z (Nominal) | Proposed Fragmentation Step |

| [M]+• | C7H12N2+• | 124 | Molecular Ion |

| [M-CH3]+ | C6H9N2+ | 109 | Loss of a methyl radical from the isopropyl group |

| [M-HCN]+• | C6H11N+• | 97 | Loss of hydrogen cyanide from the pyrazole ring |

| [M-N2]+• | C7H12+• | 96 | Loss of a nitrogen molecule (less common from [M]+•) |

| [M-C3H7]+ | C4H5N2+ | 81 | Loss of the isopropyl radical |

Experimental Protocols

The analysis of this compound can be effectively performed using GC-MS for volatile samples or LC-MS/MS for less volatile samples or when higher sensitivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like substituted pyrazoles.[1][2]

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane to a concentration of 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysoxane column.[1]

-

Injector Temperature: 250 °C.[1]

-

Injection Volume: 1 µL.[1]

-

Injection Mode: Split (20:1 ratio).[1]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.[1]

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of pyrazoles in complex matrices, such as in drug metabolism studies.[6][7]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1 mg/mL.

-

Dilute the sample to a final concentration of 1-100 ng/mL in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

-

Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (optimize for the parent ion).

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MS/MS Transitions: Monitor the transition from the protonated molecule [M+H]+ (m/z 125.1) to its major fragment ions (to be determined experimentally).

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed mass spectral fragmentation pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 5-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 5-isopropyl-3-methyl-1H-pyrazole. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the well-established vibrational frequencies of the pyrazole ring and its alkyl substituents. This guide also details a standardized experimental protocol for acquiring an IR spectrum and includes visualizations to illustrate key concepts and workflows.

Predicted Infrared Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational modes of its pyrazole core, the N-H bond, and the attached methyl and isopropyl functional groups. The following table summarizes the predicted absorption bands, their expected wavenumber ranges, intensities, and corresponding vibrational assignments. This data is derived from the analysis of pyrazole and its various alkyl-substituted derivatives.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3200 - 3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |

| 3100 - 3000 | Medium | C-H stretching vibration of the pyrazole ring. |

| 2975 - 2950 | Strong | Asymmetric C-H stretching of methyl (CH₃) and isopropyl (CH) groups. |

| 2885 - 2865 | Strong | Symmetric C-H stretching of methyl (CH₃) and isopropyl (CH) groups. |

| ~1590 | Medium | C=N stretching vibration of the pyrazole ring. |

| ~1500 | Medium | C=C stretching vibration of the pyrazole ring. |

| 1470 - 1450 | Medium | Asymmetric C-H bending of the methyl groups. |

| 1385 - 1365 | Medium | Symmetric C-H "umbrella" bending of the methyl groups and gem-dimethyl bending of the isopropyl group. |

| 1170 - 1140 | Weak | In-plane C-H bending of the pyrazole ring. |

| ~1100 | Weak | N-N stretching of the pyrazole ring.[3] |

| 900 - 800 | Medium-Strong | Out-of-plane C-H bending of the pyrazole ring. |

Experimental Protocols

The following section details a standard methodology for obtaining the infrared spectrum of an organic compound such as this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquid and solid samples as it requires minimal to no sample preparation.[4][5][6][7]

Objective: To acquire a high-quality infrared spectrum of this compound for structural characterization.

Materials and Equipment:

-

FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound (liquid or solid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent like isopropanol, and then allowing it to dry completely.

-

Initiate the background scan using the spectrometer's software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

For a liquid sample: Place a single drop of this compound directly onto the center of the ATR crystal.[4][5]

-

For a solid sample: Place a small amount of the solid powder onto the crystal, ensuring complete coverage of the crystal surface. Apply pressure using the ATR's built-in clamp to ensure good contact between the sample and the crystal.[5][8]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The same number of scans and resolution used for the background should be used for the sample for proper subtraction. A typical resolution is 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the major absorption peaks. Compare the peak positions (in cm⁻¹) with the predicted values in the data table to assign them to specific functional group vibrations.

-

-

Cleaning:

-

After the measurement is complete, clean the ATR crystal thoroughly. Remove the sample and wipe the crystal surface with a lint-free tissue and an appropriate solvent to remove any residue.

-

Visualizations

The following diagrams illustrate the logical relationships between the molecular structure and its IR spectrum, as well as a typical experimental workflow.

Caption: Molecular structure and predicted IR absorption regions.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

References

- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. edinst.com [edinst.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-isopropyl-3-methyl-1H-pyrazole (CAS No: 132558-01-1), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document collates available experimental data, provides predicted properties from computational models, and outlines a plausible experimental protocol for its synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from structurally related pyrazole derivatives to offer a robust understanding of its characteristics.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituents on the pyrazole ring play a crucial role in modulating the compound's physicochemical properties and biological activity. This compound, with its specific substitution pattern, presents an interesting candidate for further investigation in drug discovery and development programs. This guide aims to provide a detailed repository of its known and predicted properties to facilitate such research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions due to the limited published experimental data for this specific compound.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 132558-01-1 | [1][2] |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Appearance | Solid or liquid |

Thermal Properties

| Property | Value | Source |

| Melting Point | 58-59 °C | Vendor Data |

| Boiling Point | 124-126 °C at 14 mmHg | Vendor Data |

Solubility

No experimental solubility data for this compound has been found in publicly available literature. The following are predicted values.

| Solvent | Predicted Solubility |

| Water | Slightly soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide | Soluble |

Acidity

No experimental pKa data for this compound has been found. The following is a predicted value.

| Property | Predicted Value |

| pKa | ~14-15 (for the N-H proton) |

Chemical Properties and Spectral Data

The chemical reactivity of this compound is characteristic of the pyrazole ring system. The N-H proton can be deprotonated by a strong base, and the ring can undergo electrophilic substitution, although the positions of substitution will be directed by the existing alkyl groups.

Predicted Spectral Data

No experimental spectra for this compound are publicly available. The following are predicted spectral characteristics and comparisons with structurally similar compounds.

3.1.1. ¹H NMR Spectroscopy (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11-13 | br s |

| C4-H | ~5.9 | s |

| CH (isopropyl) | ~3.0 | septet |

| CH₃ (isopropyl) | ~1.2 | d |

| CH₃ (at C3) | ~2.2 | s |

For comparison, the experimental ¹H NMR spectrum of the closely related 3,5-dimethyl-1H-pyrazole in CDCl₃ shows a singlet at δ 5.90 ppm for the C4-H proton and a singlet at δ 2.25 ppm for the two methyl groups.[3]

3.1.2. ¹³C NMR Spectroscopy (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~150 |

| C3 | ~145 |

| C4 | ~105 |

| CH (isopropyl) | ~28 |

| CH₃ (isopropyl) | ~23 |

| CH₃ (at C3) | ~13 |

In the experimental ¹³C NMR spectrum of 3,5-dimethyl-1H-pyrazole in CDCl₃, the signals for C3/C5 appear at δ 148.1 ppm and the C4 signal is at δ 106.4 ppm. The methyl carbons appear at δ 12.9 and 11.8 ppm.[3]

3.1.3. Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3100-3300 (broad) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch | 1550-1600 |

| C=C stretch | 1450-1500 |

The experimental IR spectrum of 3,5-dimethylpyrazole shows characteristic bands in these regions.[4]

3.1.4. Mass Spectrometry (Predicted)

| Fragment | Predicted m/z |

| [M]⁺ | 124 |

| [M-CH₃]⁺ | 109 |

| [M-C₃H₇]⁺ | 81 |

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of 3,5-disubstituted pyrazoles is the condensation of a β-diketone with hydrazine.[5] The following is a proposed experimental protocol for the synthesis of this compound based on this general method.

4.1.1. Materials

-

2-methyl-3,5-hexanedione (the β-diketone precursor)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

4.1.2. Procedure

-

To a solution of 2-methyl-3,5-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.

4.1.3. Characterization

The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The obtained spectral data should be compared with the predicted values provided in Section 3.

References

- 1. This compound | 132558-01-1 [sigmaaldrich.com]

- 2. This compound - CAS:132558-01-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpras.com [ijpras.com]

Technical Guide: 5-Isopropyl-3-methyl-1H-pyrazole (CAS 132558-01-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and a probable synthesis route for the compound with CAS number 132558-01-1, identified as 5-Isopropyl-3-methyl-1H-pyrazole. While this specific molecule is not extensively documented in publicly available biological literature, this guide also discusses the well-established and diverse biological activities of the broader pyrazole class of compounds, offering a predictive context for its potential applications in drug discovery and development.

Chemical Properties

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 132558-01-1 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₂N₂ | N/A |

| Molecular Weight | 124.18 g/mol | N/A |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| InChI Key | RWNKDXREYPDGRJ-UHFFFAOYSA-N | N/A |

Synthesis

For the synthesis of this compound, the logical precursors would be 4-methyl-2,4-pentanedione (also known as isopropyl methyl β-diketone) and hydrazine hydrate .

Proposed Experimental Protocol (Knorr Pyrazole Synthesis)

The following is a generalized protocol based on the Knorr pyrazole synthesis methodology.[2][3][4]

Materials:

-

4-Methyl-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent like acetic acid)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,4-pentanedione (1 equivalent) in ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Neutralization and Extraction: To the residue, add water and neutralize any excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

There is no specific biological activity or mechanism of action data available in the public domain for this compound. However, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:

-

Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.

-

Antimicrobial: Exhibiting activity against a range of bacteria and fungi.

-

Analgesic: Modulating pain pathways.

-

Anticonvulsant: Acting on ion channels in the central nervous system.

The biological effects of pyrazole-containing compounds are typically exerted through their interaction with specific protein targets, such as enzymes or receptors. This interaction can either inhibit or activate the target, thereby modulating its downstream signaling pathway.

Caption: General interaction of pyrazole compounds with biological targets.

Conclusion

This compound (CAS 132558-01-1) is a simple pyrazole derivative for which detailed physical and biological data are scarce. Its synthesis can be reliably achieved through the Knorr pyrazole synthesis. While no specific biological activity has been reported for this compound, its pyrazole core suggests potential for a range of pharmacological effects. Further screening and investigation are required to elucidate any specific biological targets and mechanisms of action. This compound may serve as a valuable intermediate for the synthesis of more complex and biologically active molecules in drug discovery programs.

References

Tautomerism in Asymmetrically Substituted Pyrazoles: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its prevalence is largely due to its ability to engage in various biological interactions, a characteristic significantly influenced by the subtle yet critical phenomenon of tautomerism. In asymmetrically substituted pyrazoles, the position of a single proton can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This guide provides an in-depth analysis of tautomerism in these pyrazoles, offering a crucial understanding for the rational design and development of novel therapeutics.

The Annular Tautomerism of Asymmetrically Substituted Pyrazoles

Asymmetrically substituted N-unsubstituted pyrazoles exist as a dynamic equilibrium of two annular tautomers, where the proton resides on one of the two nitrogen atoms. This equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions, the solvent, and the temperature. Understanding and predicting the predominant tautomeric form is paramount in drug design, as each tautomer can exhibit different pharmacological and pharmacokinetic profiles.

Caption: Annular tautomeric equilibrium in asymmetrically substituted pyrazoles.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium (KT = [Tautomer B]/[Tautomer A]) is a critical parameter. The following table summarizes experimentally determined and computationally calculated tautomer ratios for a selection of asymmetrically substituted pyrazoles in different solvents. Generally, electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (the C5-substituted tautomer), while electron-withdrawing groups favor the tautomer with the proton on the nitrogen further away (the C3-substituted tautomer)[1][2].

| Substituent (R1/R2) | Solvent | Method | Tautomer Ratio (A:B) | Reference |

| CH3 / H | CDCl3 | 1H NMR | 1.3 : 1 | [3] |

| Ph / H | CDCl3 | 1H NMR | 4 : 1 | [3] |

| Ph / H | DMSO-d6 | 1H NMR | 2.3 : 1 | [3] |

| COOCH3 / CH3 | CDCl3 | 1H NMR | Predominantly A | [4] |

| NO2 / COOCH3 | CDCl3 | X-ray | Predominantly B | [4] |

| CF3 / Ph | CDCl3 | 19F NMR | 9 : 1 | [2] |

| NH2 / Ph | DMSO-d6 | 1H NMR | 1.8 : 1 |

Experimental Protocols for Tautomer Analysis

Accurate determination of tautomeric ratios is essential for structure-activity relationship (SAR) studies. The following are detailed methodologies for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of pyrazole tautomers in solution. Low-temperature NMR is often employed to slow down the proton exchange rate, allowing for the observation of distinct signals for each tautomer.

Experimental Workflow for NMR Analysis:

Caption: Experimental workflow for NMR-based tautomer quantification.

Detailed NMR Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the asymmetrically substituted pyrazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure the solvent is anhydrous to avoid complications from H-D exchange.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.

-

Cool the sample to a low temperature (e.g., -60 °C to -80 °C) to slow the rate of proton exchange between the tautomers. The optimal temperature will depend on the specific compound and solvent.

-

Acquire standard 1H NMR spectra. For more detailed analysis, 13C and 15N NMR spectra can be particularly informative, as the chemical shifts of the ring carbons and nitrogens are highly sensitive to the tautomeric form.[5][6][7]

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full magnetization recovery between scans.

-

-

Data Analysis:

-

Identify well-resolved signals corresponding to each tautomer. Protons or carbons near the site of substitution (C3 and C5) are often the most informative.

-

Integrate the corresponding signals for each tautomer.

-

The ratio of the integrals directly provides the tautomeric ratio. The equilibrium constant (KT) is the ratio of the concentrations (integrals) of the two tautomers.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide qualitative and, in some cases, quantitative information about the tautomeric equilibrium in the solid state or in solution. The N-H stretching and ring vibration frequencies are particularly sensitive to the tautomeric form.

Detailed FT-IR Protocol:

-

Sample Preparation:

-

For solid-state analysis: Prepare a KBr pellet by mixing a small amount of the pyrazole derivative (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.

-

For solution-phase analysis: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl4, CS2) in an IR cell with a known path length.

-

-

Data Acquisition:

-

Record the FT-IR spectrum over the range of 4000-400 cm-1.

-

Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

-

-

Data Analysis:

-

Analyze the N-H stretching region (typically 3500-3100 cm-1) and the fingerprint region (1600-600 cm-1) for characteristic bands of each tautomer.

-

Computational calculations can be used to predict the vibrational frequencies of each tautomer to aid in spectral assignment.

-

For quantitative analysis, the integrated absorbance of a characteristic, well-resolved band for each tautomer can be used, although this is often more challenging than with NMR.

-

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of pyrazole tautomers and for aiding in the interpretation of experimental spectra.

Detailed DFT Calculation Protocol (using Gaussian):

-

Structure Preparation:

-

Build the 3D structures of both tautomers using a molecular modeling program (e.g., GaussView, Avogadro).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][8][9]

-

The #p opt freq keywords in the Gaussian input file are used for this purpose.

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

-

-

Solvation Effects:

-

To model the effect of a solvent, perform the geometry optimization and frequency calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10]

-

The SCRF=(Solvent=solvent_name) keyword is used in Gaussian.

-

-

Energy Calculation and Tautomer Ratio Prediction:

-

Extract the Gibbs free energies (G) for each tautomer from the output files.

-

The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical tautomeric equilibrium constant (KT) using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[2]

-

Tautomerism in Drug Action: Pyrazole-Based Kinase Inhibitors

The significance of pyrazole tautomerism is particularly evident in the development of kinase inhibitors, a major class of anticancer drugs. The specific tautomeric form of the pyrazole core can dictate its ability to form crucial hydrogen bonds with the kinase hinge region. For instance, in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer, pyrazole-based inhibitors have shown significant promise.

PI3K/AKT/mTOR Signaling Pathway with a Pyrazole Inhibitor:

Caption: Inhibition of the PI3K signaling pathway by a pyrazole-based inhibitor.

In this pathway, the pyrazole inhibitor's specific tautomeric form allows it to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the downstream signaling cascade that leads to cell proliferation and survival.[1][4][11][12][13]

Conclusion

The tautomeric equilibrium of asymmetrically substituted pyrazoles is a critical factor in their chemical and biological properties. A thorough understanding and characterization of this phenomenon, through a combination of advanced experimental techniques and computational modeling, are essential for the successful design and development of novel pyrazole-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of pyrazole tautomerism and leverage this knowledge in their drug discovery efforts.

References

- 1. scispace.com [scispace.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

The Pyrazole Core: A Journey from Serendipitous Discovery to Targeted Therapeutics and Advanced Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the annals of organic and medicinal chemistry. Its journey, initiated by a serendipitous discovery in the late 19th century, has culminated in its presence in a myriad of life-saving pharmaceuticals and innovative agrochemicals. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted pyrazoles, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways they modulate.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize quinoline derivatives, Knorr discovered the first pyrazole compound, 1-phenyl-3-methyl-5-pyrazolone, which would later be derivatized to create the first commercially successful synthetic drug, Antipyrine.[4][5] This seminal work, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[1][2][3]

Experimental Protocol: The Knorr Pyrazole Synthesis of 1-phenyl-3-methyl-5-pyrazolone

This protocol is based on the original 1883 publication by Ludwig Knorr.[1]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily condensation product and water.

-

Separation of Water: Separate the water formed during the initial condensation from the oily product.

-

Cyclization: Heat the oily condensation product on a water bath for an extended period to induce cyclization.

-

Isolation and Purification: Upon cooling, the product solidifies. The crude product can be purified by recrystallization from a suitable solvent.

Quantitative Data:

While Knorr's original publication did not explicitly state the yield, modern adaptations of this reaction report high yields, often exceeding 90%.[4]

| Reactant A | Reactant B | Product | Typical Yield | Melting Point (°C) |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | >90% | 127-128 |

Pharmaceutical Marvels: Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold has led to its incorporation into numerous blockbuster drugs, targeting a wide range of diseases.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]

The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-dione with a substituted hydrazine, a reaction reminiscent of the Knorr synthesis.[3][8]

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative procedure for the synthesis of Celecoxib.[3][9]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

Procedure:

-

Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and stirrer.

-

Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.

The biological activity of Celecoxib and other pyrazole-based COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 5.42 | 2.16 | 2.51 |

| Compound 5f | 14.34 | 1.50 | 9.56 |

| Compound 6e | 6.80 | 2.51 | 2.71 |

| Compound 6f | 9.56 | 1.15 | 8.31 |

Celecoxib exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][10][11]

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) was initially developed as a treatment for hypertension and angina pectoris.[12] However, its remarkable efficacy in treating erectile dysfunction led to its widespread use for this condition. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][12]

The commercial synthesis of Sildenafil has been optimized for efficiency and safety.[12][13][14] A common route involves the construction of the pyrazolopyrimidinone core followed by functionalization.

Experimental Protocol: A Convergent Synthesis of Sildenafil

This protocol outlines a key coupling and cyclization step in a convergent synthesis of Sildenafil.[12]

Materials:

-

5-(2-Ethoxy-5-sulfamoylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

1-Methylpiperazine

-

Potassium tert-butoxide

-

tert-Butanol

-

Hydrochloric acid (4M)

Procedure:

-

Coupling: React 5-(2-ethoxy-5-chlorosulfonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with 1-methylpiperazine.

-